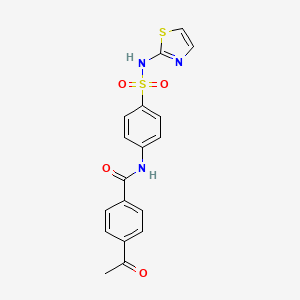

4-acetyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-acetyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide” is a sulfonamide that is benzenesulfonamide substituted by an acetylamino group at position 4 and a 1,3-thiazol-2-yl group at the nitrogen atom . It is a derivative of sulfathiazole .

Synthesis Analysis

The compound has been synthesized as part of a strategy to create hybrid antimicrobials that combine the effect of two or more agents . The synthesis involved the combination of thiazole and sulfonamide, groups with known antibacterial activity .Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The compound has been investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria .Applications De Recherche Scientifique

Chemical Synthesis and Medicinal Chemistry Applications 4-acetyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide and its derivatives are actively explored in chemical synthesis and medicinal chemistry for their potential therapeutic effects. A notable application involves the microwave-assisted synthesis of novel acridine-acetazolamide conjugates, which have demonstrated inhibitory effects on human carbonic anhydrase isoforms. These isoforms are vital for various physiological functions, and the compounds showed potent inhibition in both low micromolar and nanomolar ranges, presenting a potential for therapeutic applications in conditions related to carbonic anhydrase activity (Ulus et al., 2016).

Anticancer Activity Further research into the derivatives of this compound has led to the discovery of compounds with significant anticancer activities. Studies have shown that certain derivatives exhibit moderate to excellent anticancer activity against a range of cancer cell lines, including breast, lung, colon, and ovarian cancer cells. These findings suggest the potential for these compounds to be developed into effective anticancer agents (Ravinaik et al., 2021).

Material Science and Polymer Chemistry In the field of material science and polymer chemistry, the synthesis of well-defined aramides and block copolymers containing aramide with low polydispersity has been reported. This synthesis involves derivatives of this compound, showcasing the utility of these compounds in creating novel materials with potential applications in various industrial sectors (Yokozawa et al., 2002).

Antimicrobial and Antifungal Applications Research on 2-phenylamino-thiazole derivatives, including those related to this compound, has identified antimicrobial and antifungal properties. Some derivatives were found to be more potent than reference drugs against pathogenic strains, indicating their potential as new antimicrobial and antifungal agents. This is particularly relevant for combating drug-resistant bacteria and fungi (Bikobo et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds that combine thiazole and sulfonamide groups have been investigated for their antibacterial activity .

Mode of Action

It’s worth noting that similar compounds have shown potent antibacterial activity against both gram-negative and gram-positive bacteria .

Biochemical Pathways

Related compounds have been shown to exhibit antibacterial activity, suggesting they may interfere with bacterial metabolic pathways .

Result of Action

Similar compounds have been found to display potent antibacterial activity .

Orientations Futures

Propriétés

IUPAC Name |

4-acetyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S2/c1-12(22)13-2-4-14(5-3-13)17(23)20-15-6-8-16(9-7-15)27(24,25)21-18-19-10-11-26-18/h2-11H,1H3,(H,19,21)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVGYMYJXJMNJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2684282.png)

![3-(4-amino-3-{[(2-chlorophenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid](/img/structure/B2684287.png)

![methyl 5-chloro-4-({[(3,4-dichlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2684290.png)

![1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2684291.png)

![{[(2-Cyanophenyl)sulfonyl]amino}acetic acid](/img/structure/B2684293.png)

![Ethyl 2-(6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B2684301.png)